molecular formula C10H14ClNO3 B2922019 Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride CAS No. 249935-53-3

Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride

Cat. No. B2922019
CAS RN: 249935-53-3
M. Wt: 231.68
InChI Key: VUEACPSVBZTUCV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride, also known as Methylphenidate hydrochloride, is a central nervous system stimulant drug that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate hydrochloride is similar to that of amphetamines and cocaine, and it works by increasing the levels of dopamine and norepinephrine in the brain.

Scientific Research Applications

Synthesis and Chemical Properties
Research on compounds with similar structures, such as hydroxycinnamic acids and their derivatives, has shown the importance of structure-activity relationships in determining their chemical and biological properties. For instance, modifications of the aromatic ring and the carboxylic function (such as esterification and amidation) significantly affect a compound's reactivity and interaction with biological systems (Razzaghi-Asl et al., 2013). These insights can guide the functionalization of Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate; hydrochloride to tailor its properties for specific applications.

Potential Pharmaceutical Applications
The metabolism and toxicology of structurally related compounds provide a foundational understanding necessary for assessing the potential pharmaceutical applications of Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate; hydrochloride. For example, the metabolism of aspartame, a compound that releases aspartic acid upon hydrolysis, has been extensively studied in animals and humans, demonstrating the metabolic pathways through which aspartate derivatives are processed (Ranney & Oppermann, 1979). Such metabolic studies are crucial for understanding how Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate; hydrochloride might be metabolized and the implications for its safety and efficacy as a drug.

Biochemical and Environmental Interactions
The environmental and biochemical interactions of chemically similar compounds highlight the multifaceted impact of Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate; hydrochloride in various contexts. The review on the occurrence, fate, and behavior of parabens in aquatic environments, for instance, sheds light on the environmental persistence and potential endocrine-disrupting effects of phenolic compounds (Haman et al., 2015). Understanding these aspects is essential for evaluating the environmental impact of Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate; hydrochloride's use and disposal.

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEACPSVBZTUCV-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride

CAS RN

249935-53-3
Record name methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.